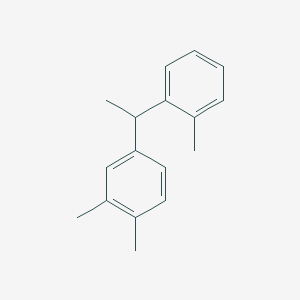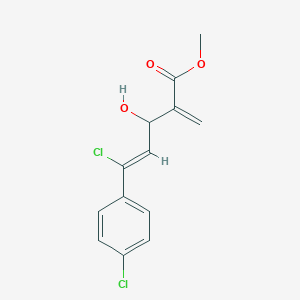
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid is a specialized compound used primarily in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a tert-butoxy group attached to the phenyl ring. This compound is often utilized in peptide synthesis and other organic synthesis applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butoxy group to the phenyl ring. One common method involves the reaction of 3-amino-3-(2-hydroxyphenyl)propionic acid with Fmoc chloride in the presence of a base such as triethylamine. The tert-butoxy group is then introduced using tert-butyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the functional groups attached to the phenyl ring.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group. This property is crucial for the stepwise synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-amino-3-(2-nitrophenyl)propionic acid: Similar in structure but contains a nitro group instead of a tert-butoxy group.
(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid: Contains an additional methyl group on the propionic acid chain.
Uniqueness
3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid is unique due to the presence of both the Fmoc and tert-butoxy groups, which provide specific reactivity and stability characteristics. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C28H29NO5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-25-15-9-8-14-22(25)24(16-26(30)31)29-27(32)33-17-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23-24H,16-17H2,1-3H3,(H,29,32)(H,30,31) |
InChI Key |
YZUVTWQBAVEHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)






